1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine
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Overview
Description
1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine is an organic compound that belongs to the class of benzodioxanes This compound is characterized by the presence of a benzodioxane ring system, which is a fused ring structure containing both benzene and dioxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated using an appropriate alkylating agent.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: This compound shares a similar benzodioxane ring system but differs in its functional groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another compound with a benzodioxane ring, but with different substituents.
Uniqueness
1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine is unique due to its specific ethyl and ethanamine substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(7-ethyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine |
InChI |
InChI=1S/C12H17NO2/c1-3-9-6-11-12(15-5-4-14-11)7-10(9)8(2)13/h6-8H,3-5,13H2,1-2H3 |
InChI Key |
SBQWUFYPJRWCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1C(C)N)OCCO2 |
Origin of Product |
United States |
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